![molecular formula C15H26N2O2S B4767257 1-(1-adamantyl)-4-(methylsulfonyl)piperazine](/img/structure/B4767257.png)
1-(1-adamantyl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(1-adamantyl)-4-(methylsulfonyl)piperazine, also known as A-401, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(methylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-Parkinsonian effects. It has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is its high affinity for multiple biological targets, which makes it a versatile compound for the development of new drugs. However, one of the limitations of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several possible future directions for research on 1-(1-adamantyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine that have improved pharmacokinetic properties, such as increased water solubility. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction.
In conclusion, 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is a promising compound with a range of potential applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Scientific Research Applications
1-(1-adamantyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have a high affinity for several important biological targets, including serotonin receptors, dopamine receptors, and adenosine receptors. This makes it a promising candidate for the development of new drugs for the treatment of conditions such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
1-(1-adamantyl)-4-methylsulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-20(18,19)17-4-2-16(3-5-17)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTBWYLJPDMZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.